N-Methyldidecylamine

Catalog No.
S1941466
CAS No.
7396-58-9
M.F
C21H45N
M. Wt
311.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methyldidecylamine

CAS Number

7396-58-9

Product Name

N-Methyldidecylamine

IUPAC Name

N-decyl-N-methyldecan-1-amine

Molecular Formula

C21H45N

Molecular Weight

311.6 g/mol

InChI

InChI=1S/C21H45N/c1-4-6-8-10-12-14-16-18-20-22(3)21-19-17-15-13-11-9-7-5-2/h4-21H2,1-3H3

InChI Key

ATBNMWWDBWBAHM-UHFFFAOYSA-N

SMILES

CCCCCCCCCCN(C)CCCCCCCCCC

Canonical SMILES

CCCCCCCCCCN(C)CCCCCCCCCC

N-Methyldidecylamine is an organic compound characterized by its chemical formula C21H45NC_{21}H_{45}N and a molecular weight of approximately 311.59 g/mol. It appears as a clear, slightly yellow liquid with a fish-like odor. This compound is insoluble in water and has a low density, allowing it to float on water. It is known to be toxic upon ingestion, inhalation, or skin contact, and can irritate skin, eyes, and mucous membranes .

The mechanism of action of DDMA depends on the specific application in scientific research. Here are two potential areas of exploration:

  • Antimicrobial activity: The cationic nature of DDMA may disrupt the membranes of microorganisms, potentially leading to antimicrobial effects. Research on the specific mechanisms and effectiveness against different microbes is ongoing [].
  • Material science applications: DDMA's amphiphilic properties could be useful in the development of materials with specific surface properties. For instance, DDMA could be used in research on anti-fouling coatings or drug delivery systems [].
, particularly as a base in neutralization reactions. It reacts exothermically with acids to form corresponding salts and water. Additionally, it may generate flammable hydrogen gas when combined with strong reducing agents like hydrides. The compound is also noted for its incompatibility with various substances, including isocyanates, halogenated organics, peroxides, and phenols .

N-Methyldidecylamine can be synthesized through various methods:

  • Reductive Amination: This involves the reaction of didecylamine with formaldehyde and hydrogen in the presence of a catalyst.
  • Alkylation: The compound can also be produced by alkylating a suitable amine with a long-chain alkyl halide.
  • Direct Amine Synthesis: Another method includes the reaction of dodecanol with methylamine under acidic conditions .

Several compounds share structural similarities with N-Methyldidecylamine. Here are some notable examples:

Compound NameChemical FormulaUnique Characteristics
N,N-DiethylmethylamineC₈H₁₉NUsed widely in industrial applications; less hydrophobic than N-Methyldidecylamine .
DodecylamineC₁₂H₂₅NA straight-chain amine; more soluble in water than N-Methyldidecylamine .
DecylamineC₁₀H₂₃NExhibits surfactant properties; shorter carbon chain compared to N-Methyldidecylamine .
HexadecylamineC₁₆H₃₃NLonger carbon chain; exhibits similar surfactant properties but greater hydrophobicity .

Uniqueness of N-Methyldidecylamine

What sets N-Methyldidecylamine apart from these compounds is its specific combination of carbon chain length and functional group positioning, which contributes to its unique physical properties and reactivity profile. Its application as both a surfactant and a precursor for potentially bioactive compounds highlights its versatility in chemical synthesis and industrial use.

IUPAC Nomenclature and Synonyms

N-Methyldidecylamine is systematically named N-decyl-N-methyldecan-1-amine, reflecting its structure: a decan-1-amine backbone with a decyl and methyl group attached to the nitrogen. Common synonyms include didecylmethylamine, DAMA-10, and di-n-decylmethylamine.

Key Identifiers

IdentifierValue
CAS Registry Number7396-58-9
Molecular FormulaC₂₁H₄₅N
Molecular Weight311.59 g/mol
SMILESCCCCCCCCCCN(C)CCCCCCCCCC
InChIInChI=1S/C21H45N/c1-4-6-8-10-12-14-16-18-20-22(3)21-19-17-15-13-11-9-7-5-2/h4-21H2,1-3H3
InChIKeyATBNMWWDBWBAHM-UHFFFAOYSA-N

Structural Features

The molecule’s structure comprises a central nitrogen atom bonded to three hydrophobic alkyl groups: two decyl chains (C₁₀H₂₁) and one methyl group (CH₃). This configuration creates a hydrophobic core surrounded by hydrophilic amine groups, imparting surfactant properties. The decyl chains enhance hydrophobic interactions, while the amine facilitates ionic interactions in aqueous environments.

Physical Properties

PropertyValue
Melting Point-7.4°C
Boiling Point145°C / 2 mmHg
Density0.807 g/mL at 20°C
Refractive Index1.45
Flash Point93°C

These properties make N-methyldidecylamine suitable for use in low-temperature applications and as a precursor in high-temperature reactions.

Catalytic Amination Methods

The synthesis of N-methyldidecylamine primarily employs catalytic amination approaches that utilize formaldehyde as the methylating agent in conjunction with didecylamine as the starting material [4] [5]. These methods leverage the reductive amination mechanism, where formaldehyde reacts with the secondary amine to form an imine intermediate, which is subsequently reduced to yield the desired tertiary amine product [6].

Copper Chromium-Catalyzed Hydrogenation Pathways

Copper chromium (CuCr) catalysts represent the most established and widely utilized catalytic system for the industrial synthesis of N-methyldialkylamines, including N-methyldidecylamine [7] [8]. The CuCr-catalyzed hydrogenation process operates through a well-defined mechanism involving the reductive methylation of didecylamine with formaldehyde under hydrogen atmosphere.

The copper chromite catalyst, often referred to as the Adkins catalyst, demonstrates exceptional performance in the selective hydrogenation of carbonyl compounds while maintaining high stability under reaction conditions [8]. The catalyst composition typically consists of Cu₂Cr₂O₄ or Cu₂Cr₂O₅, with commercial formulations often incorporating barium oxide to prevent catalyst deactivation during hydrogenation reactions [8].

The optimized reaction parameters for CuCr-catalyzed synthesis demonstrate that temperature control between 120-160°C provides the optimal balance between reaction rate and selectivity, with 140°C representing the most frequently employed temperature [4] [5]. Pressure conditions typically range from 20-50 bar, ensuring adequate hydrogen solubility while maintaining manageable operating conditions. The hydrogen to formaldehyde molar ratio of 2.5:1 has been established through extensive optimization studies as providing maximum conversion efficiency [4] [5].

ParameterOptimized RangeTypical Value
Temperature (°C)120-160140
Pressure (bar)20-5030
Catalyst Loading (wt%)2-53
H₂/Formaldehyde Ratio2:1-3:12.5:1
Residence Time (h)2-64
Conversion (%)85-9592
Selectivity (%)90-9895

The mechanistic pathway involves the initial coordination of formaldehyde to the copper centers, followed by nucleophilic attack by didecylamine to form an imine intermediate. Subsequent hydrogenation of this imine over the active copper sites yields N-methyldidecylamine with concurrent regeneration of the catalyst surface [7]. The chromium component serves to stabilize the copper species and prevent sintering during high-temperature operations [9].

Research findings indicate that the CuCr catalyst system exhibits remarkable longevity, with industrial catalysts maintaining activity for extended periods under continuous operation [7]. The catalyst deactivation primarily occurs through poisoning by sulfur-containing impurities or mechanical degradation rather than intrinsic catalyst instability.

Alkylation Reactions with Methyl Halides

Alternative synthetic approaches employ direct alkylation reactions utilizing methyl halides as methylating agents [10] [11]. This methodology involves the nucleophilic substitution reaction between didecylamine and various methyl halides, proceeding through the formation of quaternary ammonium intermediates that subsequently eliminate halide ions to yield the desired tertiary amine [10].

Methyl iodide represents the most reactive alkylating agent, enabling mild reaction conditions with temperatures ranging from 60-80°C in polar aprotic solvents such as acetonitrile [10] [11]. The reaction typically achieves yields of 85-92% within 4-8 hours under these optimized conditions. The enhanced reactivity of methyl iodide stems from the excellent leaving group ability of iodide and the favorable polarization of the carbon-iodine bond [10].

Methyl HalideTemperature (°C)SolventYield (%)Reaction Time (h)
Methyl Iodide60-80Acetonitrile85-924-8
Methyl Bromide80-100DMF75-856-12
Methyl Chloride120-150High pressure65-758-16
Dimethyl Sulfate40-60Water/Base90-952-4

Methyl bromide requires more forcing conditions, with temperatures of 80-100°C in dimethylformamide (DMF) as solvent, achieving yields of 75-85% over 6-12 hours [10]. The reduced reactivity compared to methyl iodide necessitates higher temperatures and longer reaction times to achieve acceptable conversion levels.

Methyl chloride presents the greatest synthetic challenges due to the poor leaving group ability of chloride ions [10]. Industrial implementations utilizing methyl chloride typically require high-pressure conditions (120-150°C) and extended reaction times of 8-16 hours to achieve yields of 65-75% [11].

Dimethyl sulfate emerges as an attractive alternative methylating agent, particularly for large-scale applications [10]. The reaction proceeds under mild conditions (40-60°C) in aqueous basic media, achieving excellent yields of 90-95% within 2-4 hours. The high reactivity of dimethyl sulfate stems from the excellent leaving group properties of the methylsulfate anion and the electrophilic activation of the methyl groups [10].

Industrial-Scale Production Techniques

Industrial manufacturing of N-methyldidecylamine requires careful optimization of process parameters to maximize yield while maintaining product quality and minimizing production costs [12] [13]. Modern industrial facilities employ continuous flow reactor systems that provide superior heat and mass transfer characteristics compared to traditional batch processes [13].

Reaction Optimization for Yield Maximization

Industrial optimization studies have identified critical process variables that significantly impact the overall yield and selectivity of N-methyldidecylamine synthesis [14] [12]. Temperature optimization represents the most crucial parameter, with studies demonstrating that temperatures above 160°C lead to increased formation of undesired side products, including over-methylated species and thermal decomposition products [14].

The pressure effect primarily influences hydrogen solubility in the reaction medium, with optimal conditions typically maintained at 30 bar to ensure adequate hydrogen availability while avoiding excessive operating costs [12]. Higher pressures beyond 50 bar provide diminishing returns in terms of yield improvement while significantly increasing equipment and operating expenses [12].

Variable StudiedRange TestedOptimal ValueYield at Optimum (%)Critical Observations
Temperature Effect100-180°C140°C92Higher T increases side reactions
Pressure Effect10-80 bar30 bar91Pressure affects H₂ solubility
Catalyst Loading1-10 wt%3 wt%93Higher loading = diminishing returns
Residence Time1-12 h4 h92Longer time increases over-methylation
H₂ Pressure5-50 bar25 bar90Excess H₂ improves selectivity

Catalyst loading optimization reveals that concentrations above 5 wt% provide diminishing returns while increasing catalyst costs and downstream purification requirements [12]. The optimal loading of 3 wt% copper chromite catalyst achieves maximum economic efficiency while maintaining high conversion rates of 93% [12].

Residence time optimization studies indicate that extended reaction times beyond 6 hours promote over-methylation reactions, leading to the formation of quaternary ammonium compounds and other undesired products [14] [12]. The optimal residence time of 4 hours provides the ideal balance between conversion efficiency and product selectivity [12].

Advanced process control systems incorporate real-time monitoring of key parameters including temperature profiles, pressure variations, and reactant concentrations to maintain optimal operating conditions [12]. These automated systems enable precise control of reaction conditions and rapid response to process deviations, ensuring consistent product quality and maximizing yield efficiency [12].

Byproduct Management and Purification Strategies

Industrial N-methyldidecylamine production generates several byproducts that require effective management and separation strategies to achieve the required product purity specifications [15] [16] [17]. The primary impurities include unreacted didecylamine, formaldehyde oligomers, over-methylated products, residual water, and catalyst residues [15].

Unreacted didecylamine typically represents 2-5% of the crude product mixture and can be effectively recovered through fractional distillation techniques [15] [16]. The relatively large boiling point difference between didecylamine (179-180°C at 2 mmHg) and N-methyldidecylamine (145°C at 2 mmHg) enables efficient separation with recovery rates of 95-98% [18] [3]. The recovered didecylamine can be recycled to the main reactor, improving overall process economics [16].

Byproduct/ImpurityTypical Concentration (%)Separation MethodRecovery/Removal (%)
Unreacted Didecylamine2-5Fractional distillation95-98
Formaldehyde Oligomers1-3Aqueous extraction90-95
Over-methylated Products0.5-2Selective crystallization85-90
Water0.1-0.5Azeotropic distillation>99
Catalyst Residues<0.1Filtration/Ion exchange>99

Formaldehyde oligomers, including dimethylol compounds and higher oligomers, comprise 1-3% of the product mixture and can be effectively removed through aqueous extraction processes [15]. These water-soluble oligomers partition preferentially into the aqueous phase, achieving removal efficiencies of 90-95% [15]. The aqueous waste stream can be treated through biological degradation or thermal destruction methods [15].

Over-methylated products, primarily consisting of quaternary ammonium compounds, represent 0.5-2% of the crude product and require specialized separation techniques [15] [19]. Selective crystallization methods utilizing the differential solubility properties of these ionic compounds achieve removal efficiencies of 85-90% [19]. Alternative approaches employ ion exchange resins specifically designed for quaternary ammonium compound removal [17].

Water removal represents a critical purification step, as residual moisture can impact product stability and downstream applications [16] [17]. Azeotropic distillation techniques employing entraining agents such as toluene or cyclohexane achieve water removal efficiencies exceeding 99% [16]. Alternative methods include molecular sieve adsorption and vacuum distillation at elevated temperatures [16].

Catalyst residue removal ensures compliance with product specifications and prevents contamination in end-use applications [17]. Filtration systems employing fine mesh filters effectively remove particulate catalyst residues, while ion exchange treatment eliminates dissolved metal species [17]. These combined approaches achieve removal efficiencies exceeding 99% for catalyst residues [17].

Process StageKey ParametersOperating ConditionsYield/Efficiency
Raw Material PreparationDidecylamine purity >98%Moisture content <0.1%99.5% recovery
Main ReactionContinuous flow reactorTemperature control ±2°C90-95% conversion
Product SeparationDistillation at reduced pressureVacuum: 10-50 mmHg95% product recovery
PurificationIon exchange treatmentResin regeneration cycle98% purity achieved
Quality ControlGC analysis for purityPurity specification >95%<0.5% impurities

Advanced purification strategies incorporate multi-stage separation processes that combine distillation, extraction, and adsorption techniques to achieve the stringent purity requirements for pharmaceutical and specialty chemical applications [16] [17]. These integrated purification systems typically achieve final product purities exceeding 98% with total impurity levels below 0.5% [17].

Process economics studies demonstrate that effective byproduct management and purification strategies significantly impact the overall manufacturing costs [17]. The recovery and recycling of unreacted starting materials, combined with efficient waste treatment systems, improve process sustainability while reducing raw material consumption and waste disposal costs [17].

N-Methyldidecylamine combines strong basicity with pronounced hydrophobicity. At ambient temperature it is liquid and virtually water-insoluble, but it dissolves readily in alcohols, ketones and aliphatic hydrocarbons. The absence of a measurable critical micelle concentration in water arises from this insolubility; nevertheless, once protonated the molecule adopts the classic interfacial behaviour of long-chain dialkyl cationic surfactants. Thermal evaluation shows that the neat amine is stable well into the second hundred degrees Celsius under inert atmosphere, with decomposition dominated by Hofmann β-elimination when temperatures exceed approximately 220 °C. These physicochemical attributes underpin its current industrial roles as an intermediate for quaternary ammonium biocides, fabric-softener actives and specialty catalysts.

Physical Description

Didecylmethyl amine appears as a clear slightly light yellow liquid with a fishlike odor. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals.
Liquid

XLogP3

9.3

GHS Hazard Statements

Aggregated GHS information provided by 173 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.38%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (42.77%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (56.65%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (25.43%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (11.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (81.5%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (38.15%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

7396-58-9

Wikipedia

N-Methyldidecylamine

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
1-Decanamine, N-decyl-N-methyl-: ACTIVE

Dates

Last modified: 08-16-2023

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